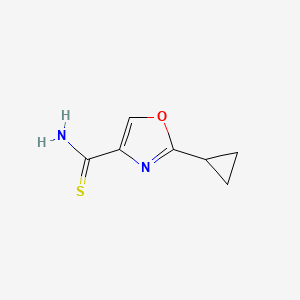
N-(3-acetylphenyl)-2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(3-acetylphenyl)-2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)acetamide is a synthetic molecule that may have potential biological activity. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and biological activities, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, including reduction, acetylation, ethylation, and condensation reactions. For instance, the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide involved a one-pot procedure of reduction and acetylation, followed by ethylation using potassium hydroxide and bromoethane, resulting in a high yield and purity . This suggests that a similar approach could be applied to synthesize the compound of interest, with modifications to the starting materials and reaction conditions to accommodate the specific functional groups present in its structure.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as HNMR, LC-MS, and X-ray crystallography. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was characterized and its crystal structure was determined, revealing intermolecular hydrogen bonds and intramolecular interactions that contribute to its stability . These techniques could similarly be used to analyze the molecular structure of N-(3-acetylphenyl)-2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)acetamide, providing insights into its conformation and potential binding interactions.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is influenced by the substituents on the aromatic ring and the amide nitrogen. The study of kappa-opioid agonists showed that variations in N-acyl, N-alkyl, and amino functions significantly affect the biological activity of these compounds . Therefore, the specific substituents in N-(3-acetylphenyl)-2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)acetamide, such as the azepan-1-yl and methylpyrimidinyl groups, would likely influence its reactivity and interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of hydrogen bonding, as seen in the crystal structure of related compounds, can affect these properties . Analyzing the specific functional groups and intermolecular interactions in N-(3-acetylphenyl)-2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)acetamide would provide valuable information about its physical and chemical behavior.
Scientific Research Applications
Vibrational Spectroscopic Analysis
Research on compounds with similar structures, such as N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, demonstrates the use of vibrational spectroscopy to characterize antiviral molecules. The study highlights how Raman and Fourier transform infrared spectroscopy, combined with ab initio calculations, can elucidate the geometric equilibrium, inter and intra-molecular hydrogen bonding, and harmonic vibrational wavenumbers. This approach provides a deep understanding of the stereo-electronic interactions contributing to molecular stability, which is crucial for developing effective antiviral agents (Mary et al., 2022).
Synthesis and Evaluation of Corrosion Inhibitors
Another application involves the synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their evaluation as corrosion inhibitors. Such compounds are synthesized through amidation reactions and characterized using spectroscopic methods before testing their efficiency in protecting steel against corrosion in acidic and mineral oil mediums. This research illustrates the potential of acetamide derivatives in industrial applications, particularly in materials science for corrosion protection (Yıldırım & Cetin, 2008).
Photoinitiators for Polymer Networks
The development of photoinitiators for polymer networks is another intriguing application. A study on 2-(9-Oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide showcases its use in creating poly(methyl methacrylate) hybrid networks with improved thermal stability and robustness. This research underscores the utility of acetamide derivatives in polymer chemistry, particularly for applications requiring materials with specific mechanical and thermal properties (Batibay et al., 2020).
Antimicrobial and Anticancer Studies
Compounds like N-((Diphenylamino)methyl)acetamide and its metal chelates have been synthesized and characterized, showing significant antibacterial, antifungal, and anticancer activities. Such studies highlight the potential of acetamide derivatives in pharmaceutical research, especially in developing new therapeutic agents (Muruganandam et al., 2013).
properties
IUPAC Name |
N-(3-acetylphenyl)-2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-15-12-20(24-21(22-15)25-10-5-3-4-6-11-25)28-14-19(27)23-18-9-7-8-17(13-18)16(2)26/h7-9,12-13H,3-6,10-11,14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIVMEZNBCNCTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC=CC(=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-((3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2553850.png)


![2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2553855.png)



![3-[3-(piperidin-1-yl)propyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2553862.png)
![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(3-nitrophenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2553864.png)
![2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2553866.png)


![2,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrimidin-5(3H)-one](/img/structure/B2553872.png)